Home > Products > Screening Compounds P81134 > Levoleucovorin disodium
Levoleucovorin disodium - 1141892-29-6

Levoleucovorin disodium

Catalog Number: EVT-10906153
CAS Number: 1141892-29-6
Molecular Formula: C20H21N7Na2O7
Molecular Weight: 517.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Levoleucovorin (has active moiety).
Synthesis Analysis

Levoleucovorin disodium can be synthesized through various methods that involve the reduction of folic acid derivatives. The synthesis typically includes the following steps:

  1. Starting Material: The synthesis begins with the racemic form of leucovorin, which contains both the levorotary and dextrorotary isomers.
  2. Separation: The levorotary isomer is isolated through chiral resolution techniques, which may involve chromatography or crystallization methods.
  3. Salification: The isolated levorotary form is then reacted with sodium hydroxide to form levoleucovorin disodium salt.
  4. Purification: The final product undergoes purification processes to remove any residual starting materials or by-products.

The synthesis must be conducted under controlled conditions to ensure stability and yield of the desired compound .

Molecular Structure Analysis

The molecular structure of levoleucovorin disodium features a complex arrangement that includes a pteridine ring system, an amino group, and multiple carboxylate groups due to its disodium salt form. Key structural details include:

  • Chemical Formula: C20_{20}H21_{21}N7_{7}Na2_{2}O7_{7}
  • Molecular Weight: 517.41 g/mol
  • InChI Key: FSDMNNPYPVJNAT-NJHZPMQHSA-L
  • SMILES Notation: [Na+].[Na+].NC1=NC(=O)C2=C(NCC@HN2C=O)N1

The structure allows for effective interaction with biological systems, particularly in bypassing metabolic pathways inhibited by drugs like methotrexate .

Chemical Reactions Analysis

Levoleucovorin disodium participates in several key chemical reactions relevant to its pharmacological activity:

  1. Reduction Reactions: It can be converted into 5-methyltetrahydrofolate, which is essential for various one-carbon transfer reactions in metabolism.
  2. Complex Formation: Levoleucovorin can form complexes with enzymes involved in folate metabolism, enhancing its efficacy as an antidote against folic acid antagonists.
  3. Buffering Capacity: In formulations, it may interact with buffering agents to maintain physiological pH levels conducive for intravenous administration .

These reactions are critical for its role in clinical applications, especially in counteracting the effects of methotrexate.

Mechanism of Action

The mechanism of action of levoleucovorin disodium revolves around its ability to act as a substrate for enzymes that require reduced folates:

  • Bypassing Dihydrofolate Reductase: Unlike methotrexate, which inhibits dihydrofolate reductase, levoleucovorin does not require reduction by this enzyme. Instead, it directly participates in folate-dependent reactions.
  • Conversion to Active Form: Once administered, levoleucovorin is rapidly converted into 5-methyltetrahydrofolate within the body, providing necessary co-factors for nucleotide synthesis and cellular metabolism .
  • Antidote Functionality: By replenishing tetrahydrofolate levels in cells affected by methotrexate treatment, it mitigates adverse effects such as myelosuppression and gastrointestinal toxicity.

This mechanism underscores its importance in cancer therapy and emergency treatment following high-dose methotrexate administration .

Physical and Chemical Properties Analysis

Levoleucovorin disodium exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.777 mg/mL.
  • pKa Values: Strongest acidic pKa is around 3.47; strongest basic pKa is about 2.81.
  • Physiological Charge: At physiological pH, it carries a charge of -2.
  • Polar Surface Area: Approximately 221.21 Ų.
  • Rotatable Bonds: Contains nine rotatable bonds, indicating flexibility in its molecular structure.

These properties are significant for its formulation as an injectable drug and influence its pharmacokinetics and bioavailability .

Applications

Levoleucovorin disodium has several important applications in medical science:

  • Chemotherapy Support: It is primarily used as a rescue agent following high-dose methotrexate therapy in patients with osteosarcoma.
  • Combination Therapy: Levoleucovorin enhances the efficacy of 5-fluorouracil when used together in treating advanced metastatic colorectal cancer.
  • Antidote Role: It serves as an antidote for patients who experience toxicity from folic acid antagonists due to inadvertent overdose or therapeutic failure.

These applications highlight its critical role in oncology and supportive care during chemotherapy regimens .

Historical Development and Rationale for Synthesis

Evolution from Racemic Folinate Formulations to Enantiomerically Pure Derivatives

The development of modern folinate therapeutics represents a compelling case study in the clinical application of stereochemistry. Calcium folinate, introduced in the mid-20th century as a racemic mixture (D,L-leucovorin), became established as an antidote for methotrexate toxicity and a modulator for 5-fluorouracil chemotherapy. This racemic compound contained equal proportions of the biologically active L-isomer (levoleucovorin) and the inactive D-isomer (dextroleucovorin). The fundamental limitation of this formulation emerged through detailed pharmacokinetic studies revealing that only the L-enantiomer possessed meaningful biological activity in humans. The D-enantiomer demonstrated negligible affinity for folate transporters and enzymes, functioning primarily as pharmacokinetic "ballast" that necessitated higher dosing without therapeutic benefit [4] [7].

The rationale for developing enantiomerically pure levoleucovorin stemmed from three key factors. First, biochemical studies established that the reduced folate carrier (RFC), the primary transporter for cellular folate uptake, exhibits absolute stereospecificity for the natural L-configuration. Second, polyglutamylation—the intracellular activation process essential for folate retention—occurs efficiently only with the L-enantiomer. Third, evidence suggested that high concentrations of the D-isomer might interfere with the cellular uptake of active folates through competitive inhibition at membrane transporters [4] [8]. These scientific insights drove pharmaceutical innovation toward isolating the therapeutically relevant enantiomer, culminating in the United States Food and Drug Administration approval of levoleucovorin in 2008 as a distinct molecular entity [2] [19].

Stereochemical Considerations in the Design of Levoleucovorin Disodium

The molecular design of levoleucovorin disodium represents a deliberate application of stereochemical principles to pharmaceutical development. The active compound, (6S)-5-formyltetrahydrofolate, features three chiral centers at positions 6, 2', and 4' (pterin, glutamate α-carbon, and glutamate γ-carbon respectively). The absolute configuration at C6 determines biological activity, with the S-enantiomer being the naturally occurring, biologically active form [4]. X-ray crystallographic studies confirm that the spatial orientation of the 5-formyl group and the glutamate moiety in the (6S) configuration enables optimal interaction with folate-dependent enzymes, particularly thymidylate synthase and dihydrofolate reductase [2].

Table 1: Stereochemical Characteristics of Folinate Compounds

ParameterCalcium Folinate (Racemic)Levoleucovorin Disodium (Enantiopure)
Stereoisomer Composition50% (6R), 50% (6S)100% (6S)
Active Isomer(6S)-5-formyltetrahydrofolate(6S)-5-formyltetrahydrofolate
Molecular FormulaC₂₀H₂₁CaN₇O₇C₂₀H₂₁N₇Na₂O₇
Biological RecognitionPartial (only 50% active)Complete
Protein Binding~27% (levo component)~27%
Plasma Half-life (Active Form)0.5 hours (levo)0.5 hours

The transition to the disodium salt formulation addressed critical pharmaceutical limitations of the calcium salt. While both forms deliver the same active (6S)-enantiomer, the disodium salt provides superior aqueous solubility (>300 mg/mL) compared to calcium levofolinate (~0.3 mg/mL) [1] [7]. This solubility advantage enables higher concentration formulations and eliminates the risk of calcium carbonate precipitation when combined with 5-fluorouracil—a significant problem with calcium folinate that necessitated separate infusion systems [1] [3]. The molecular structure of levoleucovorin disodium features sodium ions replacing calcium at the carboxylate positions, with the chemical formula Na₂C₂₀H₂₁N₇O₇ and a molecular weight of 517.41 g/mol [2].

Comparative Analysis of Sodium vs. Calcium Folinate Salts in Pharmaceutical Applications

The selection of counterion—sodium versus calcium—profoundly influences the pharmaceutical and clinical performance of folinate formulations. Calcium folinate (administered as leucovorin calcium) presents two significant limitations: low solubility and precipitation risks. When combined with 5-fluorouracil in infusion systems, calcium ions react with atmospheric carbon dioxide to form insoluble calcium carbonate crystals, potentially causing catheter occlusions and requiring separate administration systems [1] [3]. This limitation necessitated sequential rather than simultaneous administration, increasing treatment complexity and duration.

Levoleucovorin disodium addresses these limitations through fundamental physicochemical advantages:

  • Enhanced Solubility: The disodium salt achieves aqueous solubility exceeding 300 mg/mL, approximately 1000-fold greater than calcium levofolinate [1] [7]. This permits concentrated formulations suitable for modern infusion pumps.
  • Compatibility with 5-Fluorouracil: The absence of calcium ions eliminates precipitation risks, enabling stable admixtures with 5-fluorouracil for simultaneous infusion [1] [3].
  • Reduced Infusion Time: Clinical studies demonstrate that the compatibility advantage translates to practical benefits, reducing administration time by approximately 2 hours per treatment cycle compared to sequential calcium folinate regimens [3].
  • Preparation Efficiency: Pharmacy workflow benefits from simplified preparation, with studies reporting time savings of approximately 13 minutes per patient per chemotherapy cycle [3].

Table 2: Pharmaceutical Properties of Folinate Salts

PropertyCalcium FolinateLevoleucovorin Disodium
Aqueous Solubility (mg/mL)~0.3>300
Compatibility with 5-FUIncompatible (precipitation risk)Compatible
Typical AdministrationSequential (separate line)Simultaneous (same line)
Preparation Time/Cycle19.3 ± 2.3 minutes6.8 ± 5.7 minutes
Infusion Time ImpactLonger (2 hours added)Minimal
Catheter Occlusion RiskSignificantNegligible

Beyond these practical considerations, pharmacokinetic differences between the salts merit attention. Calcium folinate contains both enantiomers, and the inactive D-isomer exhibits a significantly longer elimination half-life (approximately 8 hours) compared to the active L-isomer (approximately 30 minutes) or levoleucovorin disodium (approximately 30 minutes) [8]. This persistence of the D-isomer may theoretically interfere with cellular uptake of active folates, though the clinical significance remains debated [4] [16]. Levoleucovorin disodium, containing only the active isomer, eliminates this variable entirely.

The counterion itself (calcium versus sodium) may have clinical implications in specific scenarios. Patients experiencing acute kidney injury during high-dose methotrexate therapy who require extensive folinic acid rescue face potential hypercalcemia risk from large calcium folinate doses. Levoleucovorin disodium eliminates this calcium load, offering a safer profile in renal impairment [8] [9]. This distinction highlights how salt selection extends beyond mere solubility considerations to encompass metabolic and toxicological outcomes.

Properties

CAS Number

1141892-29-6

Product Name

Levoleucovorin disodium

IUPAC Name

disodium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C20H21N7Na2O7

Molecular Weight

517.4 g/mol

InChI

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12-,13-;;/m0../s1

InChI Key

FSDMNNPYPVJNAT-NJHZPMQHSA-L

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.